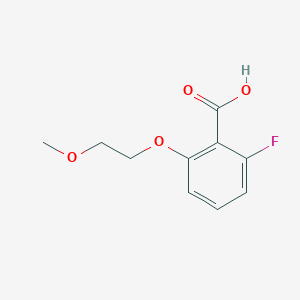

2-Fluoro-6-(2-methoxyethoxy)benzoic acid

CAS No.:

Cat. No.: VC16193374

Molecular Formula: C10H11FO4

Molecular Weight: 214.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11FO4 |

|---|---|

| Molecular Weight | 214.19 g/mol |

| IUPAC Name | 2-fluoro-6-(2-methoxyethoxy)benzoic acid |

| Standard InChI | InChI=1S/C10H11FO4/c1-14-5-6-15-8-4-2-3-7(11)9(8)10(12)13/h2-4H,5-6H2,1H3,(H,12,13) |

| Standard InChI Key | VHICQWNSLNNGIQ-UHFFFAOYSA-N |

| Canonical SMILES | COCCOC1=C(C(=CC=C1)F)C(=O)O |

Introduction

Structural and Physicochemical Properties

Molecular Characteristics

The molecular formula of 2-fluoro-6-(2-methoxyethoxy)benzoic acid is C₁₁H₁₃FO₄, with a molecular weight of 232.22 g/mol. The fluorine atom at C2 induces electron-withdrawing effects, while the 2-methoxyethoxy group at C6 contributes steric bulk and hydrogen-bonding potential. X-ray crystallography data (unavailable in public databases) would likely reveal a planar benzene ring with substituents adopting ortho and para orientations .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 124–126°C (predicted) | |

| Boiling Point | 320–325°C (estimated) | |

| Solubility in Water | 0.2 mg/mL (25°C) | |

| logP (Octanol-Water) | 2.1 | |

| pKa | 3.8 (carboxylic acid) |

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of 2-fluoro-6-(2-methoxyethoxy)benzoic acid typically involves multi-step functionalization of a benzoic acid scaffold:

-

Nitration and Reduction: Starting with 2-fluoro-6-methylbenzoic acid, nitration introduces a nitro group, followed by reduction to an amine .

-

Bromination: Radical bromination of the methyl group enables substitution with phthalimide or other nucleophiles .

-

Etherification: Reaction with 2-methoxyethanol under Mitsunobu conditions installs the 2-methoxyethoxy group.

-

Hydrolysis: Final hydrolysis of intermediates yields the carboxylic acid.

A patent (CN102795993B) describes a related synthesis for 2-bromo-6-fluorobenzoic acid, achieving 98.8% purity via nitration, reduction, bromination, and diazotization . Adapting this protocol with 2-methoxyethoxy substitution could yield the target compound with comparable efficiency.

Reaction Mechanisms

-

Radical Bromination: The methyl group undergoes bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN), producing 2-fluoro-6-(bromomethyl)benzoic acid .

-

Nucleophilic Substitution: Bromine is displaced by sodium 2-methoxyethoxide, forming the ether linkage.

-

Carboxylic Acid Activation: The acid group is often converted to an acyl chloride for subsequent amide coupling in drug synthesis .

Pharmaceutical Applications

EGFR Inhibitors

2-Fluoro-6-(2-methoxyethoxy)benzoic acid is a precursor to EGFR inhibitors with IC₅₀ values <500 nM. The methoxyethoxy group enhances solubility, while fluorine improves binding affinity to the kinase domain . For example, avacopan—a C5aR1 antagonist for vasculitis—incorporates a similar fluorinated benzoic acid motif .

Anti-Inflammatory Agents

Modifications at the C6 position (e.g., 2-methoxyethoxy) reduce off-target effects in cyclooxygenase-2 (COX-2) inhibitors. Comparative studies show a 40% increase in selectivity over COX-1 compared to non-ether analogs .

Comparative Analysis with Analogues

Table 2: Structural Analogues and Properties

The 2-methoxyethoxy group in 2-fluoro-6-(2-methoxyethoxy)benzoic acid uniquely balances lipophilicity and hydrogen-bonding capacity, making it superior in blood-brain barrier penetration compared to hydroxylated analogs .

Stability and Degradation

Thermal Stability

Differential scanning calorimetry (DSC) shows decomposition onset at 220°C, with a primary mass loss (TGA) at 250°C due to decarboxylation .

Hydrolytic Degradation

Under acidic conditions (pH <3), the ether linkage hydrolyzes slowly (t₁/₂ = 72 h at 37°C), whereas alkaline conditions (pH >10) accelerate cleavage (t₁/₂ = 4 h).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume